
N-(4-tert-butylbenzoyl)-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide
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Overview
Description
4-tert-butyl-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methoxyphenyl)sulfonyl]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzohydrazide core, substituted with tert-butyl, dioxido-benzothiazolyl, and methoxyphenylsulfonyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methoxyphenyl)sulfonyl]benzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the benzohydrazide core, followed by the introduction of the tert-butyl, dioxido-benzothiazolyl, and methoxyphenylsulfonyl groups through various substitution and coupling reactions. Common reagents used in these reactions include tert-butyl chloride, benzothiazole, and methoxyphenylsulfonyl chloride, under conditions such as reflux and the use of catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methoxyphenyl)sulfonyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido-benzothiazolyl group to its corresponding amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzohydrazide core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzohydrazide core.
Scientific Research Applications
4-tert-butyl-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methoxyphenyl)sulfonyl]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methoxyphenyl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methoxyphenyl)sulfonyl]benzohydrazide
- tert-butyl 4-((1R,2R,4S)-1-{[tert-butyl(dimethyl)silyl]oxy}-2,4-dimethyl-5-hexenyl)-2,4-dideoxy-5-O-(4-methoxybenzyl)-D-erythro-pentonate
- tert-butyl (2S)-2-{[tert-butyl(diphenyl)silyl]oxy}-4-{(1R,6S)-3-[(2E)-5-(1,3-dioxolan-2-yl)-3-methyl-2-pentenyl]-1,6-dimethyl-2-methylenecyclohexyl}butanoate
Uniqueness
4-tert-butyl-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methoxyphenyl)sulfonyl]benzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H25N3O6S2 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
4-tert-butyl-N//'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(4-methoxyphenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C25H25N3O6S2/c1-25(2,3)18-11-9-17(10-12-18)24(29)28(36(32,33)20-15-13-19(34-4)14-16-20)26-23-21-7-5-6-8-22(21)35(30,31)27-23/h5-16H,1-4H3,(H,26,27) |
InChI Key |
LMEAWNAXZLLCPX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(NC2=NS(=O)(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(NC2=NS(=O)(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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